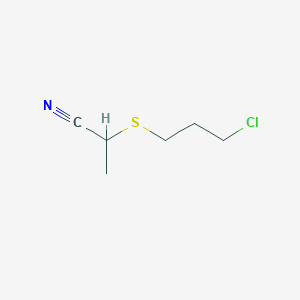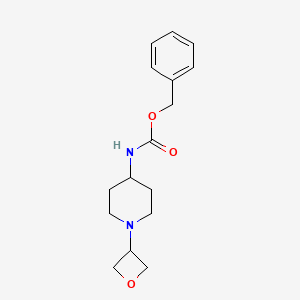
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is represented by the formula C16H22N2O3. This indicates that the molecule is composed of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Scientific Research Applications
Chromatography and Mass Spectrometry
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its unique structure allows it to serve as a benchmark for identifying and quantifying similar compounds in complex mixtures, enhancing the accuracy of analytical results .
Analytical Chemistry
In analytical chemistry, this compound finds its use in method development for new analytical techniques. Researchers can use it to test the efficacy of new chromatographic methods or to calibrate instruments due to its stable and well-characterized properties .
Biopharma Production
The compound’s role in biopharma production is significant. It can be used in the synthesis of pharmaceuticals where its piperidinyl moiety may be incorporated into new drug molecules, potentially leading to medications with improved efficacy and safety profiles .
Safety and Toxicology
Safety and toxicology research benefit from Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate as it can be used as a comparative agent in toxicological studies to understand the metabolic pathways and potential toxic effects of structurally related compounds .
Controlled Environment and Cleanroom Solutions
This compound is also relevant in the maintenance of controlled environments and cleanrooms. It can be used in the testing and validation of air filtration systems to ensure that no contaminants are present that could interfere with sensitive experiments or production processes .
Advanced Battery Science
In the field of advanced battery science, Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate may be investigated for its electrochemical properties. Its structure could contribute to the development of new materials for battery electrolytes or as part of the organic cathode materials .
Mechanism of Action
Future Directions
properties
IUPAC Name |
benzyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(21-10-13-4-2-1-3-5-13)17-14-6-8-18(9-7-14)15-11-20-12-15/h1-5,14-15H,6-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYCLXSCYGRALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)
![8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)

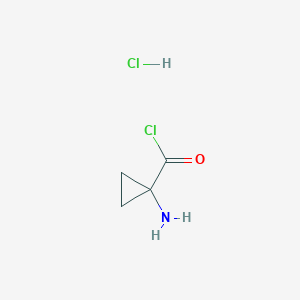

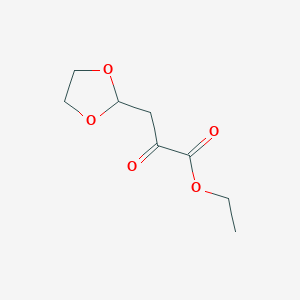



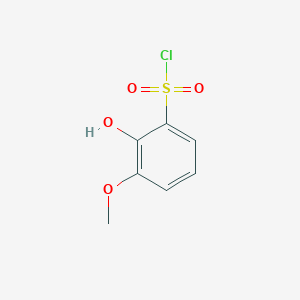
![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)

